![molecular formula C14H21BrClNO B1442785 4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219956-90-7](/img/structure/B1442785.png)
4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of 4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride is 334.68 g/mol. The exact molecular structure is not provided in the search results.
Physical And Chemical Properties Analysis
The compound is recommended to be stored sealed in a dry room . Other specific physical and chemical properties are not provided in the search results.
Applications De Recherche Scientifique
Synthesis and Molecular Structure Studies
- Research has shown the synthesis of molecules involving piperidine structures, similar to 4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride, to understand their molecular and crystal structures. For example, the synthesis and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was reported, highlighting the importance of such compounds in understanding molecular interactions and formation of H-bonded dimers in crystal lattices (Khan et al., 2013).
Potential in Anticancer Research
- Piperidine derivatives have shown potential as anticancer agents. For instance, the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents highlighted the role of piperidine structures in developing new therapeutic agents (Rehman et al., 2018).
Neuropharmacological Applications
- Piperidine compounds have been explored for neuropharmacological applications, such as in the synthesis of neuroleptic butyrophenones. These compounds, including derivatives like 4-hydroxy-4-(3-trifluoromethylphenyl)piperidine, are synthesized for metabolic studies and could have implications for neurological disorders (Nakatsuka et al., 1981).
Radiopharmaceutical Applications
- Halogenated piperidines, like 4-(phenoxymethyl)piperidines, have been synthesized for potential use as δ receptor ligands, suggesting their role in developing radiolabeled probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Medicinal Chemistry and Drug Design
- Piperidine compounds have been integral in medicinal chemistry, contributing to the design of new drugs. For instance, paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor, indicating the role of piperidine structures in pharmaceuticals (Germann et al., 2013).
Mécanisme D'action
As a β3-adrenergic receptor agonist, 4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride likely interacts with β3-adrenergic receptors, which are found in adipose tissue and the gastrointestinal tract.
Propriétés
IUPAC Name |
4-[2-(4-bromo-3-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-11-10-13(2-3-14(11)15)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLSNHSDIFYSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



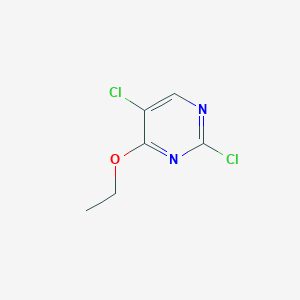


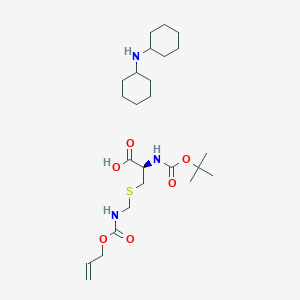

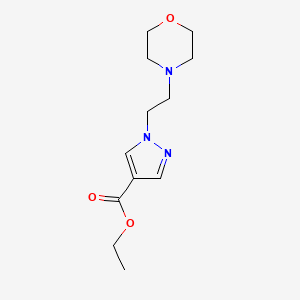
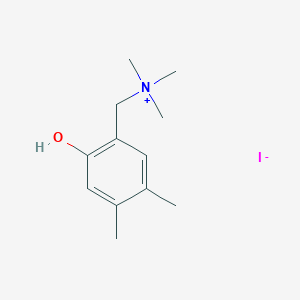

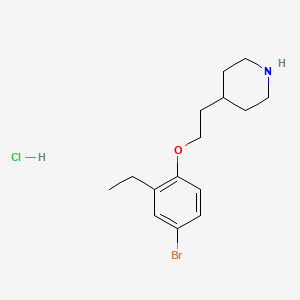

![4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442722.png)
![3-[(4-Benzylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442723.png)
![3-[(2-Bromo-4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442724.png)
![4,7-Diazaspiro[2.5]octan-5-one hydrochloride](/img/structure/B1442725.png)